Mass Shift and Isotopic Purity for Quantification
Cefuroxime Axetil-d3 provides a distinct mass difference compared to the unlabeled analyte, Cefuroxime Axetil. The replacement of three hydrogen atoms with deuterium increases the molecular weight from 510.47 g/mol for the non-deuterated compound [1] to 513.49 g/mol for Cefuroxime Axetil-d3 . This +3.02 Da mass shift is critical for mass spectrometric differentiation, allowing the internal standard to be monitored at a separate m/z channel (e.g., m/z 513 > 458 for the d3-standard) without interfering with the analyte's quantification channel (e.g., m/z 510 > 454 for Cefuroxime Axetil).
| Evidence Dimension | Molecular Weight and Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | 513.49 g/mol (Monoisotopic mass) |
| Comparator Or Baseline | 510.47 g/mol for Cefuroxime Axetil (non-deuterated) |
| Quantified Difference | +3.02 Da mass shift |
| Conditions | Mass spectrometry analysis; calculated from molecular formulas. |
Why This Matters
This specific mass shift is essential for creating a unique MRM (Multiple Reaction Monitoring) transition, which is the foundation for selective and interference-free quantification of the target analyte in complex biological samples.
- [1] DrugBank. (n.d.). Cefuroxime axetil. Retrieved from https://go.drugbank.com/drugs/DB01112 View Source
